chemical structure of 4-(1H-pyrazole-3-carbonyl)thiomorpholine
chemical structure of 4-(1H-pyrazole-3-carbonyl)thiomorpholine
An In-Depth Technical Guide to 4-(1H-Pyrazole-3-carbonyl)thiomorpholine: Structure, Synthesis, and Therapeutic Potential
Executive Summary
In the landscape of modern medicinal chemistry, the strategic combination of validated pharmacophores into novel molecular frameworks is a cornerstone of rational drug design. This guide provides a comprehensive technical analysis of 4-(1H-pyrazole-3-carbonyl)thiomorpholine, a heterocyclic compound that marries the well-established therapeutic potential of the pyrazole nucleus with the advantageous physicochemical properties of the thiomorpholine scaffold. Pyrazoles are renowned for their wide spectrum of biological activities, forming the core of numerous approved drugs.[1][2] Thiomorpholine is recognized as a privileged structure, often enhancing drug-like properties such as lipophilicity and metabolic stability.[3][4] This document deconstructs the molecule's architecture, proposes a robust synthetic pathway, and explores its potential biological activities and therapeutic applications, offering a forward-looking perspective for researchers in drug discovery and development.
Introduction: The Rationale for Hybrid Scaffolds in Drug Discovery
The principle of "privileged structures" posits that certain molecular scaffolds are capable of binding to multiple biological targets with high affinity, making them exceptionally valuable starting points for drug discovery.[3][5] Both the pyrazole and thiomorpholine moieties fall into this category. The pyrazole ring is a five-membered aromatic heterocycle whose derivatives have demonstrated a remarkable range of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and potent enzyme-inhibiting activities.[6][7][8] Concurrently, the thiomorpholine ring, a saturated six-membered heterocycle, is a versatile component in medicinal chemistry, valued for its ability to modulate pharmacokinetic profiles and for its own intrinsic bioactivities.[3][5]
The conjugation of these two scaffolds via a stable amide linker in 4-(1H-pyrazole-3-carbonyl)thiomorpholine creates a novel chemical entity designed to leverage the synergistic potential of its components. This guide aims to provide a detailed technical overview of this hybrid molecule, from its fundamental chemical structure and synthesis to its anticipated value in therapeutic research.
Part I: Molecular Architecture and Physicochemical Properties
Deconstruction of the Core Structure
The unique properties of 4-(1H-pyrazole-3-carbonyl)thiomorpholine arise from the interplay of its three key structural components.
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The Pyrazole Moiety: As a five-membered aromatic ring with two adjacent nitrogen atoms, the pyrazole core is an electron-rich system. It is a versatile hydrogen bond donor and acceptor, crucial for molecular recognition at enzyme active sites.[6] Its structure is characterized by prototrophic tautomerism, where the N-H proton can reside on either nitrogen atom, which can influence its binding modes.[9] This scaffold is a key component in numerous clinically approved drugs, highlighting its metabolic stability and therapeutic relevance.[1][7]
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The Thiomorpholine Moiety: This saturated heterocycle is the thio-analog of morpholine, where the oxygen atom is replaced by sulfur.[3] This substitution significantly increases the molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability.[4] The sulfur atom is a "soft spot" for metabolism, potentially undergoing oxidation to the corresponding sulfoxide and sulfone, which can be a strategy for creating prodrugs or modulating activity.[4] The ring's chair conformation provides a three-dimensional geometry that can be crucial for fitting into specific protein binding pockets.
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The Carbonyl Linker: An amide (carboxamide) bond tethers the pyrazole and thiomorpholine rings. This linker is robust and generally resistant to hydrolysis. Its planar nature and ability to participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O) make it a critical element for anchoring the molecule to its biological target.
Structural and Pharmacophoric Representation
The molecule's design strategically connects the biologically active pyrazole unit with the pharmacokinetic-modulating thiomorpholine ring.
Predicted Physicochemical Properties
Quantitative estimation of a molecule's properties is vital for predicting its behavior in biological systems. The table below summarizes key predicted physicochemical parameters for a structurally related compound, 3-(1-ethyl-1h-pyrazol-4-yl)thiomorpholine, which serves as a reasonable proxy.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C9H15N3S | Defines the elemental composition and exact mass. |
| Molecular Weight | 197.3 g/mol | Influences absorption and diffusion; falls within Lipinski's Rule of Five. |
| XLogP | 0.4 | Indicates a balance between hydrophilicity and lipophilicity, favorable for solubility and permeability.[10] |
| Hydrogen Bond Donors | 1 (N-H on pyrazole) | Key for specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 (2 pyrazole N, 1 carbonyl O) | Provides multiple points for target binding. |
| Rotatable Bonds | 1 | Low number suggests conformational rigidity, which can lead to higher binding affinity. |
Data sourced from PubChem for the proxy compound CID 86775445.[10]
Part II: Synthesis and Characterization
Retrosynthetic Analysis
A logical synthetic strategy can be devised by disconnecting the most synthetically accessible bond, which in this case is the amide C-N bond. This retrosynthetic approach simplifies the target molecule into two readily available or synthesizable building blocks: 1H-pyrazole-3-carboxylic acid and thiomorpholine.
Proposed Synthetic Protocol
The synthesis is a two-step process involving the activation of the pyrazole carboxylic acid followed by coupling with thiomorpholine. This protocol is based on well-established amide bond formation methodologies.[11]
Step 1: Activation of 1H-Pyrazole-3-carboxylic acid
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Rationale: The hydroxyl group of a carboxylic acid is a poor leaving group. Converting it to an acid chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine of thiomorpholine.
-
Protocol:
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To a solution of 1H-pyrazole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂), add oxalyl chloride (1.2 eq) dropwise at 0 °C.
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Add a catalytic amount of N,N-dimethylformamide (DMF). Effervescence (evolution of CO and CO₂) should be observed.
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Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the gas evolution ceases.
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The resulting solution of 1H-pyrazole-3-carbonyl chloride is typically used directly in the next step without purification.
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Step 2: Amide Coupling with Thiomorpholine
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Rationale: The secondary amine of thiomorpholine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic base is required to neutralize the HCl byproduct, which would otherwise protonate the thiomorpholine, rendering it non-nucleophilic.
-
Protocol:
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In a separate flask, dissolve thiomorpholine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C.
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Slowly add the solution of 1H-pyrazole-3-carbonyl chloride from Step 1 to the thiomorpholine solution.
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).
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Upon completion, wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(1H-pyrazole-3-carbonyl)thiomorpholine.
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Characterization Techniques
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods:
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¹H NMR: Expect characteristic signals for the pyrazole ring protons, the thiomorpholine methylene protons (typically appearing as distinct multiplets due to the different chemical environments adjacent to N and S), and the pyrazole N-H proton.
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¹³C NMR: Will show distinct signals for each carbon atom, including the characteristic downfield shift for the amide carbonyl carbon.
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FT-IR: Key absorbances would include a strong C=O stretch for the amide carbonyl and an N-H stretch for the pyrazole ring.
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Mass Spectrometry (MS): Will confirm the molecular weight of the compound, corresponding to the [M+H]⁺ ion.
Part III: Biological Activity and Therapeutic Potential
While direct experimental data for 4-(1H-pyrazole-3-carbonyl)thiomorpholine is not extensively published, a robust hypothesis of its therapeutic potential can be formulated based on the vast body of literature for its constituent scaffolds.
The Pharmacological Significance of the Pyrazole Core
The pyrazole nucleus is a cornerstone of medicinal chemistry, present in drugs targeting a wide array of diseases.[12][13] Its derivatives are known to exhibit potent activities, including:
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Anti-inflammatory: As seen in the COX-2 inhibitor Celecoxib.[7]
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Anticancer: Many pyrazole derivatives function as kinase inhibitors, such as Ruxolitinib (a JAK inhibitor) and Axitinib (a VEGFR inhibitor).[1]
-
Antimicrobial and Antifungal: The pyrazole ring is a common feature in agents developed to combat various pathogens.[2][6]
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Antiviral: Pyrazole analogs have been investigated as antiviral agents, including against HIV.[1][9]
The Contribution of the Thiomorpholine Scaffold
The thiomorpholine moiety is not merely a passive carrier; it actively contributes to the drug-like properties of the molecule.
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Pharmacokinetic Modulation: As a bioisostere of morpholine, it often improves lipophilicity, which can lead to better cell penetration and absorption.[4]
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Structural Scaffolding: Its defined 3D structure can orient the pyrazole pharmacophore for optimal interaction with a target's binding site.
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Direct Biological Activity: Thiomorpholine derivatives have been reported to possess their own anticancer, antitubercular, and antimalarial activities.[3][14]
Postulated Mechanism of Action and Potential Targets
Given the prevalence of pyrazole-containing compounds as kinase inhibitors, a primary hypothesis is that 4-(1H-pyrazole-3-carbonyl)thiomorpholine could function as an inhibitor of one or more protein kinases. Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.
In this model, the pyrazole ring could form key hydrogen bonds with the "hinge region" of the kinase ATP-binding site, a common interaction for this class of inhibitors. The thiomorpholine moiety could project towards the solvent-exposed region, where modifications could be made to fine-tune solubility and other pharmacokinetic properties without disrupting core binding.
Conclusion and Future Directions
4-(1H-pyrazole-3-carbonyl)thiomorpholine represents a thoughtfully designed molecular scaffold with significant potential for drug discovery. By combining the proven biological versatility of the pyrazole core with the favorable physicochemical attributes of the thiomorpholine ring, this compound stands as a promising candidate for screening and lead optimization programs.
Future research should focus on:
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Chemical Synthesis and Library Development: Executing the proposed synthesis and creating a library of analogs by modifying substituents on both the pyrazole and thiomorpholine rings to establish structure-activity relationships (SAR).
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In Vitro Biological Screening: Prioritizing screening against panels of protein kinases implicated in oncology and inflammatory diseases.
-
Antimicrobial Assays: Evaluating the compound against a broad spectrum of bacterial and fungal pathogens.
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Pharmacokinetic Profiling: Assessing the metabolic stability, solubility, and permeability of promising lead compounds in ADME (Absorption, Distribution, Metabolism, and Excretion) assays.
This technical guide provides the foundational chemical and strategic rationale for pursuing 4-(1H-pyrazole-3-carbonyl)thiomorpholine as a valuable starting point for the development of next-generation therapeutics.
References
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- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews.
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- Thiomorpholine | Biochemical Reagent. MedchemExpress.com.
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- Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2024). MDPI.
- Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (2021). ResearchGate.
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- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI.
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- 3-(1-ethyl-1h-pyrazol-4-yl)thiomorpholine. PubChemLite.
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